4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime
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Overview
Description
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a piperazine ring, a chlorobenzoyl group, and a nitrobenzenecarbaldehyde moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the aldehyde group would yield the corresponding alcohol, while substitution of the chlorobenzoyl group could yield various substituted derivatives.
Scientific Research Applications
4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime has shown potential in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Industry: Its unique chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, piperazine derivatives are known to act as GABA receptor agonists, which could explain some of the compound’s potential neurological effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic medication.
Uniqueness
What sets 4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime apart from these compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-28-21-13-14-5-6-17(18(11-14)24(26)27)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)12-15/h2-6,11-13H,7-10H2,1H3/b21-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBOUMSFBGTCJ-FYJGNVAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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